4-Despiperidinyl-4-hydroxy Dipyridamole

ENT1 inhibition Nucleoside transport Binding affinity

Standard dipyridamole or its metabolites are invalid substitutes for this specified degradant-compromising regulatory filings and stability data. This certified reference standard (Dipyridamole Impurity 2) is required for ANDA/DMF QC protocols. - **Regulatory Role:** Specified impurity in pharmacopoeial monographs; mandatory for HPLC system suitability and batch release. - **Research Value:** Quantifiable ENT1 binding affinity (Ki = 16.2 nM) vs. inactive glucuronide metabolite. - **Supply Chain:** Pre-quantified reference standard with stability documentation.

Molecular Formula C19H31N7O5
Molecular Weight 437.501
CAS No. 68006-07-5
Cat. No. B565647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Despiperidinyl-4-hydroxy Dipyridamole
CAS68006-07-5
Synonyms2,6-Bis[bis(2-hydroxyethyl)amino]-8-(1-piperidinyl)pyrimido[5,4-d]pyrimidin-4(3H)-one; 
Molecular FormulaC19H31N7O5
Molecular Weight437.501
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=NC3=C2N=C(NC3=O)N(CCO)CCO)N(CCO)CCO
InChIInChI=1S/C19H31N7O5/c27-10-6-25(7-11-28)18-21-15-14(16(22-18)24-4-2-1-3-5-24)20-19(23-17(15)31)26(8-12-29)9-13-30/h27-30H,1-13H2,(H,20,23,31)
InChIKeyHRCDJNOCBFGVQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Despiperidinyl-4-hydroxy Dipyridamole: Degradant and ENT1 Activity


4-Despiperidinyl-4-hydroxy Dipyridamole (CAS 68006-07-5), also known as Dipyridamole Impurity 2, is a degradation product and a minor metabolite of the vasodilator and antiplatelet drug dipyridamole . It belongs to the pyrimido[5,4-d]pyrimidine class of compounds and is characterized by the presence of a piperidine ring and diethanolamine substituents. While primarily utilized as a reference standard in pharmaceutical quality control, this compound has been shown to interact with the human equilibrative nucleoside transporter 1 (ENT1) with a defined binding affinity [1].

Why 4-Despiperidinyl-4-hydroxy Dipyridamole Cannot Be Substituted


Substituting 4-Despiperidinyl-4-hydroxy Dipyridamole with dipyridamole, its primary glucuronide metabolite, or other structurally related impurities is not scientifically valid due to significant differences in molecular structure, biological activity, and regulatory relevance. Dipyridamole itself is a potent ENT1 inhibitor (Ki = 8.18–308 nM depending on assay) [1], while its major metabolite, dipyridamole monoglucuronide, exhibits low pharmacodynamic activity [2]. In contrast, 4-Despiperidinyl-4-hydroxy Dipyridamole is a distinct chemical entity with a unique Ki for ENT1 (16.2 nM) [3] and is a specified impurity in pharmacopoeial monographs [4]. Furthermore, its role as a degradant means its formation is a key marker of drug product stability, a function not shared by the parent drug or other metabolites . Therefore, for analytical method development, stability studies, or biological investigations, this compound must be sourced specifically; substitution would compromise data integrity and regulatory compliance.

Quantitative Differentiation Against Key Comparators


ENT1 Inhibitory Potency vs. Dipyridamole

4-Despiperidinyl-4-hydroxy Dipyridamole inhibits human ENT1 with a Ki of 16.2 nM [1]. This is directly comparable to dipyridamole, which has a reported Ki of 8.18 nM or 308 nM [2] depending on the assay system. The difference in Ki values indicates that the compound retains significant ENT1 inhibitory activity but is not a simple functional substitute for the parent drug.

ENT1 inhibition Nucleoside transport Binding affinity

ENT1 Binding vs. Inactive Metabolite

The compound demonstrates a measurable binding affinity for the ENT1 transporter with an IC50 of 12,000 nM [1]. While this is significantly weaker than its Ki value, it provides a distinct point of comparison with dipyridamole monoglucuronide, the primary metabolite of dipyridamole, which is reported to have low pharmacodynamic activity [2]. This indicates that 4-Despiperidinyl-4-hydroxy Dipyridamole retains some capacity for target engagement, unlike the major inactive glucuronide conjugate.

ENT1 binding Pharmacokinetics Metabolite activity

Regulatory Status as Pharmacopoeial Impurity Standard

4-Despiperidinyl-4-hydroxy Dipyridamole is identified as 'Dipyridamole Impurity 2' and is supplied with characterization data conforming to regulatory guidelines for use as a reference standard in analytical method development, method validation (AMV), and quality control (QC) for ANDA submissions [1]. This is in contrast to dipyridamole monoglucuronide, which, while a major metabolite, is not typically listed as a specified impurity in dipyridamole drug substance monographs. The compound's status as a specified impurity makes it essential for demonstrating control over the drug product's purity profile.

Pharmaceutical analysis Impurity profiling Regulatory compliance

Structural Distinction from Other Impurities

4-Despiperidinyl-4-hydroxy Dipyridamole is a recognized degradation product of dipyridamole, with its formation monitored in stability studies of the drug product . It is structurally distinct from other dipyridamole impurities such as Dipyridamole EP Impurity B (Dipyridamole Tri(diethanolamine)), which has a different molecular formula (C24H40N8O5 vs. C19H31N7O5) and molecular weight (520.64 g/mol vs. 437.49 g/mol) . This structural uniqueness means that its formation and detection provide specific information about the degradation pathways and stability profile of dipyridamole formulations.

Degradation product Stability studies Chemical structure

Recommended Use Scenarios for 4-Despiperidinyl-4-hydroxy Dipyridamole


Impurity Profiling in Quality Control

As a specified impurity in pharmacopoeial monographs, 4-Despiperidinyl-4-hydroxy Dipyridamole is indispensable for analytical method development and validation (AMV) and for routine quality control (QC) testing in ANDA and DMF submissions [1]. Its well-defined structure and availability as a certified reference standard enable accurate identification and quantification of this degradant in stability studies and batch release testing, ensuring compliance with regulatory requirements [1].

Stability Marker for Drug Product Integrity

Given its identity as a degradation product of dipyridamole, this compound serves as a critical marker for monitoring the chemical stability of dipyridamole drug products . Its detection and quantification in forced degradation studies and long-term stability protocols provide direct evidence of drug product robustness and help establish appropriate storage conditions and shelf-life specifications.

Role of Minor Metabolites in ENT1 Pharmacology

The compound's quantifiable interaction with the human ENT1 transporter (Ki = 16.2 nM) [2] makes it a valuable tool for researchers studying the role of nucleoside transport inhibition. Unlike the major glucuronide metabolite, which exhibits low pharmacodynamic activity, this compound retains target affinity. It can be used in comparative studies to dissect the relative contributions of parent drug and minor metabolites to the overall pharmacodynamic effect of dipyridamole in vitro and potentially in vivo.

HPLC Method Specificity and System Suitability

In the development and validation of HPLC methods for the analysis of dipyridamole, this compound is essential for establishing system suitability and demonstrating method specificity. Its unique retention time and UV/Vis spectral properties allow analysts to confirm the resolution between the parent drug peak and this key impurity peak, ensuring the accuracy and reliability of the analytical procedure [1].

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